2,4-dibromo-3-ethoxyPyridine
Overview
Description
2,4-Dibromo-3-ethoxyPyridine is a heterocyclic organic compound with the molecular formula C7H7Br2NO It is a derivative of pyridine, where the 2nd and 4th positions on the pyridine ring are substituted with bromine atoms, and the 3rd position is substituted with an ethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-dibromo-3-ethoxyPyridine typically involves the bromination of 3-ethoxyPyridine. One common method is the direct bromination using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum bromide. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at room temperature or slightly elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow bromination processes. These methods ensure better control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 2,4-Dibromo-3-ethoxyPyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.
Reduction Reactions: The bromine atoms can be reduced to hydrogen using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base (e.g., potassium carbonate) in solvents like ethanol or DMF.
Coupling: Boronic acids, palladium catalysts (e.g., Pd(PPh3)4), and bases (e.g., potassium carbonate) in solvents like toluene or ethanol.
Reduction: Pd/C and hydrogen gas in ethanol or methanol.
Major Products:
Substitution: 2,4-disubstituted-3-ethoxyPyridines.
Coupling: Biaryl derivatives.
Reduction: 3-ethoxyPyridine.
Scientific Research Applications
2,4-Dibromo-3-ethoxyPyridine has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: It is used in the development of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.
Material Science:
Mechanism of Action
The mechanism of action of 2,4-dibromo-3-ethoxyPyridine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The ethoxy group and bromine atoms can influence the compound’s binding affinity and specificity towards these targets.
Comparison with Similar Compounds
2,4-DibromoPyridine: Lacks the ethoxy group, making it less versatile in certain synthetic applications.
3-EthoxyPyridine: Lacks the bromine atoms, reducing its reactivity in substitution and coupling reactions.
2,4-Dichloro-3-ethoxyPyridine: Similar structure but with chlorine atoms instead of bromine, which can lead to different reactivity and applications.
Uniqueness: 2,4-Dibromo-3-ethoxyPyridine is unique due to the presence of both bromine atoms and the ethoxy group, providing a balance of reactivity and stability. This makes it a valuable intermediate in various chemical syntheses and applications.
Properties
IUPAC Name |
2,4-dibromo-3-ethoxypyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7Br2NO/c1-2-11-6-5(8)3-4-10-7(6)9/h3-4H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUDGZJNZISHPPZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CN=C1Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Br2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.94 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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